1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl-

Beschreibung

1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- (CAS RN: 82614-87-7) is a branched ether-alcohol derivative characterized by a butanol backbone substituted with an ethyl group at position 2 and a 1-ethoxyethoxy moiety at position 3 . Its molecular formula is C₉H₂₀O₃, with a molecular weight of 176.26 g/mol.

Eigenschaften

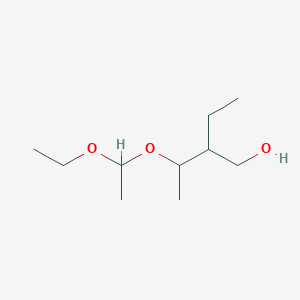

CAS-Nummer |

87519-07-1 |

|---|---|

Molekularformel |

C10H22O3 |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

3-(1-ethoxyethoxy)-2-ethylbutan-1-ol |

InChI |

InChI=1S/C10H22O3/c1-5-10(7-11)8(3)13-9(4)12-6-2/h8-11H,5-7H2,1-4H3 |

InChI-Schlüssel |

WEGSYOFHLITQLD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)C(C)OC(C)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- typically involves the reaction of 1-butanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the ethoxyethoxy group. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxyethoxy group is replaced by other functional groups using reagents like sodium hydroxide or halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- has several scientific research applications:

Chemistry: It is used as a solvent and intermediate in organic synthesis, aiding in the production of various chemicals and materials.

Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.

Industry: It finds applications in the manufacturing of coatings, adhesives, and plasticizers due to its solvent properties.

Wirkmechanismus

The mechanism by which 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s solubility and reactivity, facilitating its participation in various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Physical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Butanol, 3-(1-ethoxyethoxy)-2-ethyl- | C₉H₂₀O₃ | 176.26 | ~160–165 (estimated) | Ether, hydroxyl, branched alkyl |

| 2-Ethyl-1-butanol | C₆H₁₄O | 102.17 | 163–165 | Hydroxyl, branched alkyl |

| 1-(1-Ethoxyethoxy)-2-methylpropane | C₈H₁₈O₂ | 146.23 | 155–158 | Ether, branched alkyl |

| 1-Butanol, 3-methyl- | C₅H₁₂O | 88.15 | 131–132 | Hydroxyl, branched alkyl |

Key Observations:

Functional Group Influence: The presence of the 1-ethoxyethoxy group in the target compound enhances its polarity and boiling point compared to simpler branched alcohols like 2-ethyl-1-butanol . This ether group also increases hydrophobicity relative to hydroxyl-dominated analogs. In contrast, 2-ethyl-1-butanol lacks ether linkages, resulting in lower molecular weight and reduced solubility in nonpolar media .

Volatility and Sensory Impact: In fermentation-derived matrices (e.g., mead), branched alcohols like 1-butanol, 3-methyl- contribute to fruity or floral notes at low concentrations but may produce malodorous byproducts at higher levels .

Thermophysical Behavior: Mixtures containing ethoxyethoxy-substituted compounds (e.g., 2-(2-methoxyethoxy)ethanol) demonstrate non-ideal mixing properties, with deviations in viscosity and refractive index due to hydrogen bonding and steric effects . Similar behavior is expected for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.